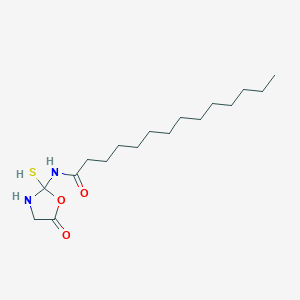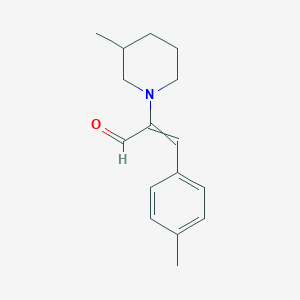
N-(Benzoylcarbamoyl)-L-leucylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoylcarbamoyl)-L-leucylglycine typically involves the reaction of benzoyl isocyanate with L-leucylglycine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzoylcarbamoyl)-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Substituted derivatives with new functional groups replacing the benzoylcarbamoyl group.
Wissenschaftliche Forschungsanwendungen
N-(Benzoylcarbamoyl)-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Benzoylcarbamoyl)-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell surface receptors, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine: Similar in structure but contains a glucopyranosyl moiety instead of leucylglycine.
N-carbamoyl imines: Known for their higher reactivity and stability compared to other imines.
Uniqueness
N-(Benzoylcarbamoyl)-L-leucylglycine is unique due to its specific combination of a benzoylcarbamoyl group with an L-leucylglycine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
827613-03-6 |
|---|---|
Molekularformel |
C16H21N3O5 |
Molekulargewicht |
335.35 g/mol |
IUPAC-Name |
2-[[(2S)-2-(benzoylcarbamoylamino)-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N3O5/c1-10(2)8-12(15(23)17-9-13(20)21)18-16(24)19-14(22)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,17,23)(H,20,21)(H2,18,19,22,24)/t12-/m0/s1 |
InChI-Schlüssel |
NXCGDHLQSJUENA-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)

![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
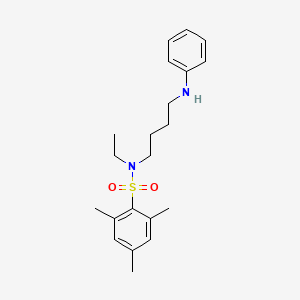
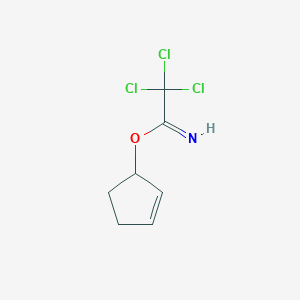
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
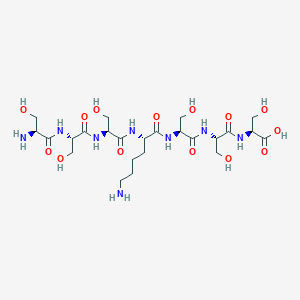
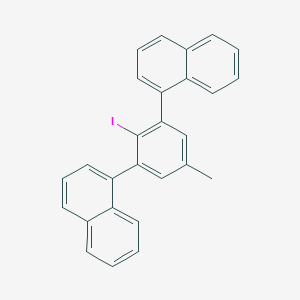
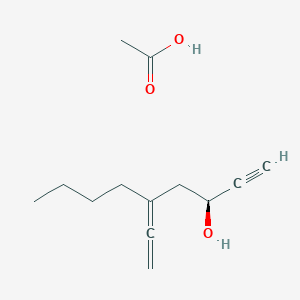

![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
